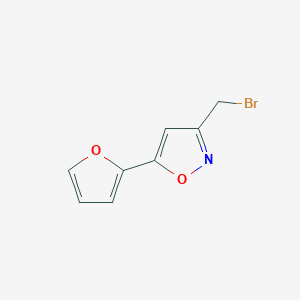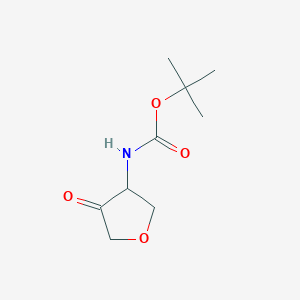
tert-butyl N-(4-oxooxolan-3-yl)carbamate
Descripción general
Descripción
Tert-butyl N-(4-oxooxolan-3-yl)carbamate, also known as TBOC, is a carbamate compound that has been studied for its potential applications in the field of scientific research. TBOC is a versatile compound, as it can be used for a variety of purposes, including synthesis, as an inhibitor, as a catalyst, and for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
- Application Summary: This compound was designed and synthesized as part of an effort to create effective antimicrobial agents. The research involved the reaction of mono- and di-alkyne-substituted monoboc protected o-phenylenediamines with different substituted aryl azides, yielding 18 new compounds .
- Methods of Application: The structures of the newly synthesized compounds were established by 1H and 13C NMR analysis. The intermediate compound was also confirmed by X-ray crystallography .
- Results or Outcomes: The compounds were screened for their antibacterial activity against various bacteria, including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. They were also tested for antifungal activity against Candida tropicalis, Candida albicans, Candida krusei, Cryptococcus neoformans, Aspergillus niger, and Aspergillus fumigatus. The compounds 4k and 5f showed maximum potency against S. aureus with a MIC value of 6.25 µg/ml, comparable with the standard drug ciprofloxacin .
-
"TERT-BUTYL N-(5-OXOOXOLAN-2-YL)CARBAMATE" : This compound is available for purchase from chemical suppliers, suggesting it may be used in various chemical reactions or as an intermediate in the synthesis of other compounds .
-
"tert-butyl N-(4,4-dimethyl-2-oxooxolan-3-yl)carbamate" : This compound is also available from chemical suppliers, indicating it may have applications in chemical synthesis .
-
"TERT-BUTYL N-[(3S,4S)-3-AMINOOXAN-4-YL]CARBAMATE" : This compound is available for purchase, suggesting it may be used in various chemical reactions or as an intermediate in the synthesis of other compounds .
-
"tert-butyl N- (4,4-dimethyl-2-oxooxolan-3-yl)carbamate" : This compound is available for purchase from chemical suppliers, suggesting it may be used in various chemical reactions or as an intermediate in the synthesis of other compounds .
-
"tert-butyl N- [4- (hydroxymethyl)-2-oxooxolan-3-yl]carbamate" : This compound is also available from chemical suppliers, indicating it may have applications in chemical synthesis .
-
"tert-butyl N- (5,5-dimethyl-4-oxooxolan-3-yl)carbamate" : This compound is available for purchase, suggesting it may be used in various chemical reactions or as an intermediate in the synthesis of other compounds .
Propiedades
IUPAC Name |
tert-butyl N-(4-oxooxolan-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6H,4-5H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCCJSNMIHLMOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-oxooxolan-3-yl)carbamate | |
CAS RN |
1414975-77-1 | |
| Record name | tert-butyl N-(4-oxooxolan-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate](/img/structure/B1443656.png)
![4-Hydroxymethyl-3-isopropyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443657.png)
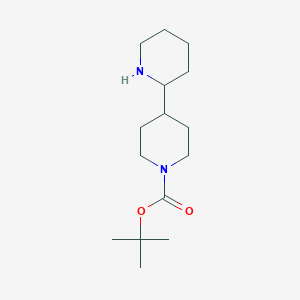
![6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester](/img/structure/B1443659.png)
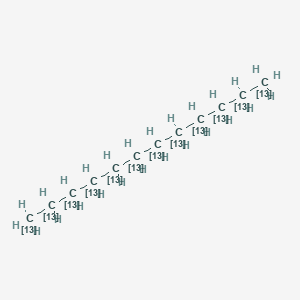
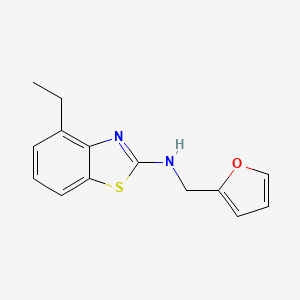
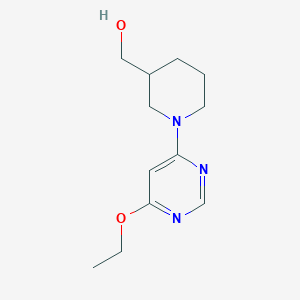
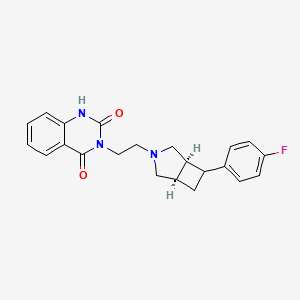
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B1443669.png)
![Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate](/img/structure/B1443670.png)
![2-Aminomethyl-4-oxo-4,7,8,10-tetrahydro-6H-pyrimido[1,2-a][1,3]diazepine-9-carboxylic acid tert-butyl ester](/img/structure/B1443671.png)
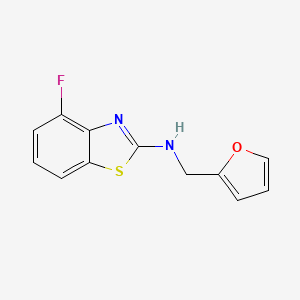
![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B1443676.png)
